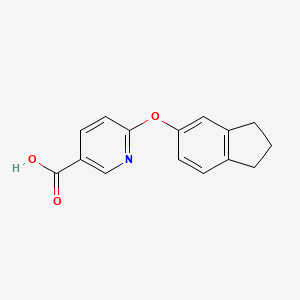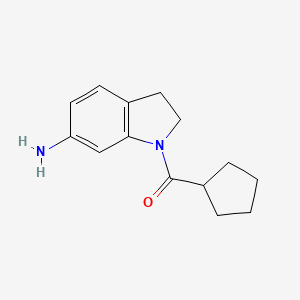![molecular formula C12H17BO3 B1451808 [2-(Cyclopentyloxy)-5-methylphenyl]boronsäure CAS No. 1313760-64-3](/img/structure/B1451808.png)
[2-(Cyclopentyloxy)-5-methylphenyl]boronsäure
Übersicht
Beschreibung
[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid is an organoboron compound that has garnered interest due to its potential applications in various fields of chemistry and industry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopentyloxy group and a methyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Wissenschaftliche Forschungsanwendungen
[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in other molecules .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the [2-(Cyclopentyloxy)-5-methylphenyl] moiety) from boron to a metal catalyst, typically palladium . The palladium then facilitates the coupling of this group with an electrophilic carbon atom in another molecule .
Biochemical Pathways
In general, suzuki-miyaura cross-coupling reactions can be used to form carbon-carbon bonds, a fundamental process in organic synthesis . This can impact a wide range of biochemical pathways, depending on the specific molecules being coupled.
Result of Action
The molecular and cellular effects of [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid’s action would depend on the specific context of its use . In the context of Suzuki-Miyaura cross-coupling reactions, the result is the formation of a new carbon-carbon bond .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid . For example, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the pH of the reaction environment . The stability of the boronic acid group can also be influenced by factors such as temperature and humidity .
Biochemische Analyse
Biochemical Properties
[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound acts as a boron-containing reagent that participates in the transmetalation step of the reaction, where it transfers an organic group to a palladium catalyst . The interaction between [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid and the palladium catalyst is crucial for the success of the coupling reaction, making it an essential component in the synthesis of complex organic molecules.
Cellular Effects
The effects of [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid on various types of cells and cellular processes are still under investigation. It is known that boronic acids, in general, can influence cell function by interacting with cellular proteins and enzymes. These interactions can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic acids have been shown to inhibit proteasome activity, which can lead to changes in protein degradation and turnover within cells
Molecular Mechanism
At the molecular level, [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid exerts its effects through binding interactions with biomolecules. In the context of Suzuki-Miyaura coupling reactions, this compound binds to the palladium catalyst, facilitating the transfer of an organic group from the boronic acid to the palladium center . This transmetalation step is critical for the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules. Additionally, boronic acids are known to inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity . This inhibition can lead to changes in cellular processes and gene expression.
Temporal Effects in Laboratory Settings
The stability and degradation of [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid in laboratory settings are important considerations for its use in biochemical research. In in vitro studies, boronic acids have been shown to maintain their activity over extended periods, but their stability can be influenced by factors such as pH, temperature, and the presence of other reactive species . Understanding the temporal effects of [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid is crucial for optimizing its use in biochemical experiments.
Dosage Effects in Animal Models
It is known that boronic acids can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects In general, boronic acids have been shown to affect metabolic pathways and enzyme activity in a dose-dependent manner
Metabolic Pathways
[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid is involved in various metabolic pathways, particularly those related to organic synthesis and enzyme inhibition. This compound interacts with enzymes such as serine proteases, inhibiting their activity and affecting metabolic flux and metabolite levels . Additionally, boronic acids are known to participate in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions, which are essential for the synthesis of complex organic molecules . Understanding the metabolic pathways involving [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid is crucial for elucidating its role in biochemical processes.
Transport and Distribution
The transport and distribution of [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. Once inside the cell, [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid can interact with various cellular proteins, influencing its localization and accumulation within specific cellular compartments . Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid is determined by its interactions with cellular proteins and post-translational modifications. Boronic acids can be directed to specific cellular compartments through targeting signals or covalent modifications . For instance, the formation of covalent bonds with active site residues of enzymes can localize boronic acids to specific organelles or cellular structures . Understanding the subcellular localization of [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid is crucial for elucidating its role in cellular processes and optimizing its use in biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-(cyclopentyloxy)-5-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions: [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenols.
Substitution: Formation of substituted phenyl derivatives.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: A simpler boronic acid with a phenyl group.
4-Methylphenylboronic acid: Similar structure but with a methyl group at the para position.
2-Methoxyphenylboronic acid: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
Uniqueness: [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid is unique due to the presence of both a cyclopentyloxy group and a methyl group on the phenyl ring. This unique substitution pattern can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
(2-cyclopentyloxy-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3/c1-9-6-7-12(11(8-9)13(14)15)16-10-4-2-3-5-10/h6-8,10,14-15H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLMKUJEQSKWOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)OC2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanamine](/img/structure/B1451730.png)


![tert-butyl N-[2-(hydroxymethyl)-1-benzofuran-5-yl]carbamate](/img/structure/B1451734.png)
![4-{[(3,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1451737.png)
![2-Phenyl-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one](/img/structure/B1451738.png)






